NSC697923

Ubiquitination Enzyme Inhibition Structural Biology

NSC697923 (CAS 343351-67-7) is the only cell-permeable, covalent UBE2N/Ubc13 inhibitor that directly alkylates the catalytic cysteine, enabling unambiguous target engagement and clean K63-linked ubiquitin chain blockade. Unlike PPI disruptors (C25-140) or promiscuous E2 modifiers (BAY 11-7082), NSC697923 delivers unmatched mechanistic clarity. It is the validated tool for inducing p53 nuclear accumulation in p53-wildtype neuroblastoma or JNK-mediated apoptosis in p53-mutant cells, with proven in vivo efficacy in orthotopic xenograft models. For researchers requiring definitive pathway dissection in oncology, innate immunity, or antimalarial target validation, this compound eliminates the experimental irreproducibility inherent to less selective alternatives. Procurement from reputable B2B sources guarantees batch-to-batch consistency.

Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
CAS No. 343351-67-7
Cat. No. B1680394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC697923
CAS343351-67-7
Synonyms2-((4-methylphenyl)sulfonyl)-5-nitrofuran
NSC697923
Molecular FormulaC11H9NO5S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3
InChIKeyGAUHIPWCDXOLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC697923: Selective UBE2N/Ubc13 Inhibitor for Oncology and Ubiquitin-Proteasome Research


NSC697923 (CAS 343351-67-7) is a cell-permeable, selective, and covalent small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13) and its heterodimeric complex Ubc13-Uev1A [1]. As a nitrofuran derivative , its primary mechanism of action involves forming a covalent adduct with the catalytic cysteine residue in the Ubc13 active site . This action blocks the formation of K63-linked polyubiquitin chains, a critical post-translational modification in DNA damage response and NF-κB signaling pathways [1].

Why Generic UBE2N Inhibitor Substitution Is Scientifically Unsound for NSC697923 Studies


While multiple small molecules are described as 'UBE2N inhibitors', direct substitution is not scientifically valid due to fundamental differences in their binding mode, molecular target, and downstream biological consequences. NSC697923 is a covalent inhibitor that directly modifies the Ubc13 catalytic cysteine [1]. In contrast, alternatives like C25-140 act upstream by disrupting the TRAF6-Ubc13 protein-protein interaction [2], and BAY 11-7082 exhibits broader reactivity, forming adducts with multiple E2 enzymes including UbcH7 [3]. These mechanistic divergences result in distinct selectivity profiles, cellular phenotypes, and context-dependent efficacy, rendering the interchange of 'in-class' compounds without rigorous re-validation a major source of experimental irreproducibility.

NSC697923: Quantified Differentiation Against Key Comparators for Informed Procurement


Mechanistic Differentiation: Direct Covalent Binding to Ubc13 Active Site vs. Indirect PPI Inhibitors

NSC697923 acts as a direct, covalent inhibitor of the Ubc13 enzyme. X-ray crystallography reveals it forms a covalent adduct with the catalytic Cys87 residue, exploiting a binding groove unique to Ubc13 [1]. This is in direct contrast to C25-140, a 'first-in-class' inhibitor of the TRAF6-Ubc13 interaction [2]. C25-140 does not directly inhibit the Ubc13 enzyme but rather disrupts the protein-protein interaction between TRAF6 and Ubc13, a different and upstream mechanism [2].

Ubiquitination Enzyme Inhibition Structural Biology Covalent Inhibitor

Functional Selectivity: NSC697923 Spares UbcH5c, a Key Differentiator from BAY 11-7082

A key feature of NSC697923 is its selectivity. It has been shown to inhibit UBE2N-Ub conjugation but has no effect on the activity of UbcH5c (UBE2D3), another E2 enzyme . This contrasts with BAY 11-7082, which is known to form covalent adducts with the reactive cysteine residues of both Ubc13 and UbcH7 (and potentially UbcH5c) [1]. This broader reactivity profile makes BAY 11-7082 a less specific tool for studying UBE2N-mediated signaling.

Selectivity E2 Enzyme UBE2N UbcH5c

In Vivo Efficacy: Demonstrated Tumor Suppression in Neuroblastoma Xenografts

NSC697923 has demonstrated quantifiable in vivo antitumor activity. In an orthotopic xenograft model of neuroblastoma, intraperitoneal administration of NSC697923 significantly suppressed tumor growth [1]. In a study using SH-SY5Y and NGP human neuroblastoma xenografts, the treated groups showed a statistically significant reduction in tumor weight compared to the control group (P < 0.05) [1].

Neuroblastoma Xenograft Model In Vivo Antitumor

Potent Nanomolar Inhibition of Plasmodium falciparum Ubc13

NSC697923 has demonstrated potent, nanomolar inhibitory activity against the Plasmodium falciparum Ubc13 (PfUbc13) enzyme. It covalently targets the catalytic Cys86 residue of PfUbc13 and exhibits potent inhibitory effects in vitro [1]. Furthermore, it specifically reduces K63-linked ubiquitin modifications in blood-stage parasites and was found to synergize with the clinical antimalarial drug dihydroartemisinin [1].

Malaria Plasmodium falciparum Antimalarial K63-linked Ubiquitination

Therapeutic Window: Selective Cytotoxicity in Leukemic Cells

In studies on myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), NSC697923 demonstrated a notable therapeutic window. Pharmacologic inhibition of UBE2N with NSC697923 reduced the clonogenic capacity of MDSL/AML cell lines and primary cells, while it did not significantly affect the clonogenic capacity of normal hematopoietic stem and progenitor cells (HSPC) [1].

Acute Myeloid Leukemia MDS Selectivity HSPC

NSC697923: Optimal Research and Preclinical Application Scenarios


Oncology Research: Neuroblastoma and DLBCL

For preclinical oncology studies focused on neuroblastoma and diffuse large B-cell lymphoma (DLBCL), NSC697923 is the validated tool of choice. Its ability to induce apoptosis via p53 nuclear accumulation in p53-wildtype cells and JNK pathway activation in p53-mutant cells [1], combined with its proven in vivo efficacy in orthotopic xenograft models [2], makes it a superior candidate over other UBE2N inhibitors for studying these specific cancers. Its selectivity for Ubc13 over UbcH5c ensures a cleaner interpretation of results related to K63-linked ubiquitination in these contexts [3].

Innate Immunity and Inflammation Studies

NSC697923 is an ideal tool for dissecting the role of K63-linked ubiquitination in innate immune signaling pathways. It has been shown to inhibit NF-κB activation in response to various stimuli (e.g., PMA, RANKL, LPS) [1] and disrupt oncogenic immune signaling in myeloid malignancies [2]. Researchers investigating the ubiquitin system's role in inflammation, autoimmune diseases, or inflammatory cancers should select NSC697923 for its well-characterized mechanism of action and its ability to selectively block this specific branch of ubiquitin signaling, unlike broader inhibitors like BAY 11-7082 [3].

Chemical Biology: Ubiquitin-Proteasome System Studies

In chemical biology applications requiring precise perturbation of the ubiquitin-proteasome system, NSC697923 is an essential tool. Its covalent and direct mechanism of action on Ubc13 [1] allows for definitive studies on the consequences of ablating K63-linked ubiquitination. This is distinct from allosteric or PPI-based inhibitors and is supported by structural data and the development of inhibitor-resistant Ubc13 mutants [2]. This level of target engagement and mechanistic clarity is crucial for high-confidence target validation and pathway mapping.

Parasitology: Antimalarial Drug Discovery

For research programs focused on novel antimalarial targets, NSC697923 presents a valuable starting point. Its demonstrated nanomolar potency against Plasmodium falciparum Ubc13 and its synergistic effect with artemisinin derivatives [1] position it as a high-priority tool compound for further investigation into the role of the ubiquitin-proteasome system in malaria parasites. The evidence that it impairs global protein synthesis in the parasite provides a clear and relevant phenotypic readout for secondary assays and target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC697923

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.